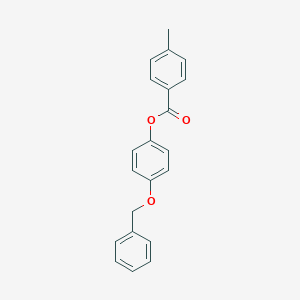
4-(Benzyloxy)phenyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)phenyl 4-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMBP and has a molecular formula of C21H20O3.
Wirkmechanismus
The mechanism of action of BMBP is not fully understood. However, it is believed that BMBP interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
BMBP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMBP has antioxidant properties and can scavenge free radicals. BMBP has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. In addition, BMBP has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BMBP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also soluble in common organic solvents, making it easy to handle in the lab. However, BMBP has some limitations as well. It is a relatively new compound, and its properties and applications are still being explored. In addition, BMBP is not readily available commercially, and researchers need to synthesize it in the lab.
Zukünftige Richtungen
There are several future directions for the study of BMBP. One direction is the exploration of its potential applications in drug delivery. BMBP has shown promise as a carrier for the delivery of drugs to specific target sites, and further studies are needed to optimize its use. Another direction is the study of its properties in organic electronics. BMBP has shown potential as a building block for semiconducting polymers, and further studies are needed to explore its properties in this field. Finally, the study of the mechanism of action of BMBP is an important future direction, as it will provide insights into its biochemical and physiological effects.
Conclusion:
In conclusion, 4-(Benzyloxy)phenyl 4-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of pure BMBP. BMBP has been studied for its potential applications in organic electronics, drug delivery, and materials science. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. BMBP has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the study of BMBP, including its potential applications in drug delivery and organic electronics, and the study of its mechanism of action.
Synthesemethoden
The synthesis of 4-(Benzyloxy)phenyl 4-methylbenzoate involves the reaction between 4-methylbenzoic acid and 4-hydroxybenzyl alcohol in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. This method has been optimized to produce high yields of pure BMBP.
Wissenschaftliche Forschungsanwendungen
BMBP has been studied for its potential applications in various fields such as organic electronics, drug delivery, and materials science. In organic electronics, BMBP has been used as a building block for the synthesis of semiconducting polymers. In drug delivery, BMBP has been used as a carrier for the delivery of drugs to specific target sites. In materials science, BMBP has been used in the synthesis of novel materials with unique properties.
Eigenschaften
Molekularformel |
C21H18O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(4-phenylmethoxyphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C21H18O3/c1-16-7-9-18(10-8-16)21(22)24-20-13-11-19(12-14-20)23-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
InChI-Schlüssel |
UEXNAAFGIOCCME-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281566.png)
![N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B281570.png)
![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)
![Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)

![2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)
![2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281590.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B281592.png)
![2-Methoxyethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281599.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B281601.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide](/img/structure/B281602.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-4-chlorobenzenesulfonamide](/img/structure/B281608.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B281609.png)
![Isopropyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281612.png)